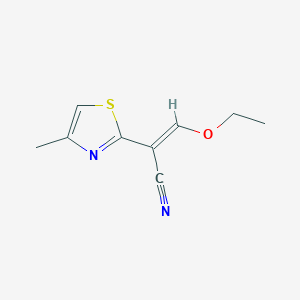![molecular formula C10H13Cl2NO B13262075 2,4-Dichloro-6-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B13262075.png)
2,4-Dichloro-6-{[(propan-2-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-{[(propan-2-yl)amino]methyl}phenol is a chemical compound with the molecular formula C15H22Cl2N2O. It is a derivative of phenol, characterized by the presence of two chlorine atoms at the 2 and 4 positions, and an amino group substituted with a propan-2-yl group at the 6 position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-{[(propan-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of phenol using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This step introduces the acyl group onto the phenol ring.
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as lithium aluminum hydride (LiAlH4).
Chlorination: The phenol derivative is chlorinated at the 2 and 4 positions using chlorine gas (Cl2) or a chlorinating agent like thionyl chloride (SOCl2).
Amination: The final step involves the introduction of the amino group. This is achieved by reacting the chlorinated phenol with an amine, such as isopropylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and automated controls to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-{[(propan-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), converting the compound to its corresponding alcohols or amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,4-Dichloro-6-{[(propan-2-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-{[(propan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Similar in structure but lacks the amino group.
2,4-Dichloro-6-methylphenol: Similar but has a methyl group instead of the amino group.
2,4-Dichloro-6-aminophenol: Similar but lacks the propan-2-yl substitution.
Uniqueness
2,4-Dichloro-6-{[(propan-2-yl)amino]methyl}phenol is unique due to the presence of both chlorine atoms and the amino group with a propan-2-yl substitution. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H13Cl2NO |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
2,4-dichloro-6-[(propan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C10H13Cl2NO/c1-6(2)13-5-7-3-8(11)4-9(12)10(7)14/h3-4,6,13-14H,5H2,1-2H3 |
InChI Key |
OLUNVYZPMYZIHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=C(C(=CC(=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13261992.png)
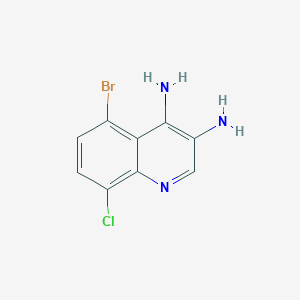
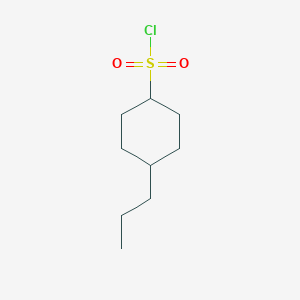
![Imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride](/img/structure/B13262008.png)
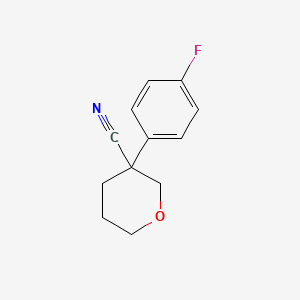
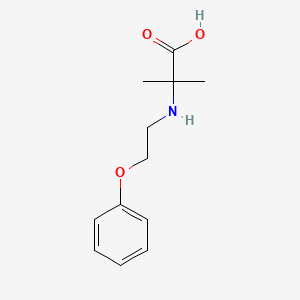
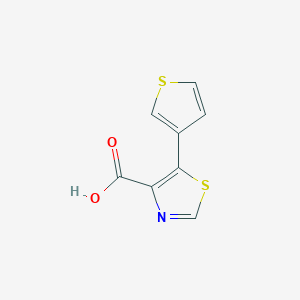
![3-[(Hex-5-en-2-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13262035.png)
![3-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13262043.png)


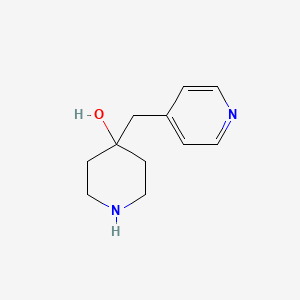
![2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine](/img/structure/B13262066.png)
